molecular formula C23H24N4O5 B2592332 N-(2,4-dimethoxyphenyl)-2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide CAS No. 1105207-06-4

N-(2,4-dimethoxyphenyl)-2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide

Cat. No.: B2592332
CAS No.: 1105207-06-4
M. Wt: 436.468
InChI Key: XPWREMWFRZOIAG-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide is a complex organic compound that belongs to the class of hydrazinecarboxamides This compound is characterized by its unique structure, which includes a dihydropyridine ring, a hydrazinecarboxamide group, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide typically involves multiple steps:

    Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under acidic conditions.

    Introduction of the Benzyl Group: The 4-methylbenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where the dihydropyridine intermediate reacts with 4-methylbenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Hydrazinecarboxamide Group: The final step involves the reaction of the intermediate with hydrazinecarboxamide under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2,4-dimethoxyphenyl)-2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to modulate biological pathways could lead to the development of new treatments for diseases such as cancer, inflammation, and neurological disorders.

Industry

In industrial applications, the compound’s stability and reactivity make it suitable for use in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethoxyphenyl)-2-(1-benzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide
  • N-(2,4-dimethoxyphenyl)-2-(1-(4-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide

Uniqueness

Compared to similar compounds, N-(2,4-dimethoxyphenyl)-2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide stands out due to the presence of the 4-methylbenzyl group, which can influence its chemical reactivity and biological activity. This unique substituent may enhance its binding affinity to certain biological targets, making it a more potent candidate in drug development.

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-[[1-[(4-methylphenyl)methyl]-6-oxopyridine-3-carbonyl]amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O5/c1-15-4-6-16(7-5-15)13-27-14-17(8-11-21(27)28)22(29)25-26-23(30)24-19-10-9-18(31-2)12-20(19)32-3/h4-12,14H,13H2,1-3H3,(H,25,29)(H2,24,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPWREMWFRZOIAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NNC(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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